molecular formula C8H12N4O B2960012 (E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide CAS No. 338400-02-5

(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide

Cat. No.: B2960012
CAS No.: 338400-02-5
M. Wt: 180.211
InChI Key: FFMYFVWJMHUAEY-WEVVVXLNSA-N
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Description

(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide is a nitrogen-rich heterocyclic compound featuring a pyrimidinone core substituted with a methyl group at position 4 and a methanimidamide moiety at position 2.

The methanimidamide substituent in this compound introduces unique electronic and steric properties, distinguishing it from other derivatives in the same class.

Properties

IUPAC Name

N,N-dimethyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6-4-7(13)11-8(10-6)9-5-12(2)3/h4-5H,1-3H3,(H,10,11,13)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMYFVWJMHUAEY-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide, also known by its CAS number 338400-04-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₇H₁₀N₄O₂
Molecular Weight: 182.18 g/mol
CAS Number: 338400-04-7

The structure of this compound includes a pyrimidine ring, which is known for its role in various biological activities, particularly in the realm of nucleic acids and drug design.

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the pyrimidine moiety is often linked to enhanced activity against bacterial strains. For instance, derivatives of pyrimidine have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for further exploration as antimicrobial agents .
  • Anticancer Potential
    • Research has demonstrated that pyrimidine derivatives can inhibit tumor cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating pathways involved in cell survival and death .
  • Enzyme Inhibition
    • This compound has been studied for its potential to inhibit specific enzymes related to cancer and microbial resistance. For example, inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine analogs, could enhance the efficacy of existing chemotherapeutics .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction: The compound's structure allows it to interact with DNA and RNA synthesis pathways, potentially disrupting replication processes in pathogenic organisms and cancer cells.
  • Enzyme Modulation: By inhibiting specific enzymes, this compound may alter metabolic pathways critical for cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of various pyrimidine derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on human cancer cell lines demonstrated that this compound could reduce cell viability by inducing apoptosis. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic changes . Further mechanistic studies suggested involvement of the mitochondrial pathway in apoptosis induction.

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialDisruption of bacterial DNA synthesis
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionInhibition of DPD enzyme

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • This correlates with its demonstrated anticonvulsant efficacy in rodent models .
  • Guanidine Derivatives : N-(3-chloro-4-methylphenyl)-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine lacks the methanimidamide group but retains a strong hydrogen-bonding capacity via its guanidine moiety, making it a versatile intermediate for further chemical modifications .

Stereochemical and Methylation Effects

  • The 1,4-dimethyl variant (CAS 1696172-82-3) shows increased molecular weight and solubility compared to the 4-methyl analog, likely due to the additional methyl group at position 1 .

Research Findings and Implications

Anticonvulsant Potential: Thioacetamide derivatives (e.g., compound 5.11) reduced seizure duration by 40–60% in murine models, suggesting that electron-withdrawing substituents at C2 enhance activity .

Synthetic Flexibility: The pyrimidinone core is amenable to diverse functionalizations, as seen in guanidine and thioacetamide derivatives, enabling tailored drug design .

Metabolic Stability: Dimethyl groups on the methanimidamide moiety may improve metabolic stability compared to non-alkylated analogs, though this requires experimental validation .

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